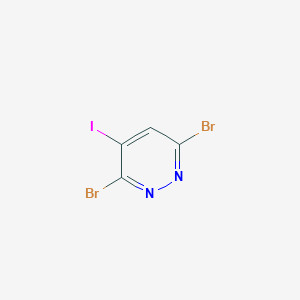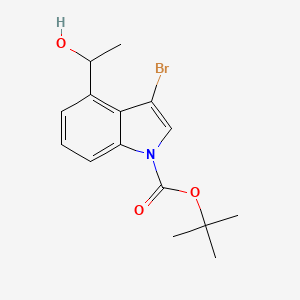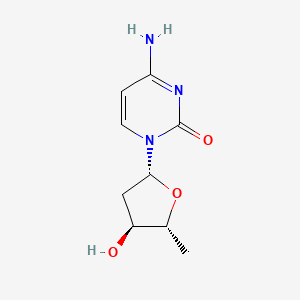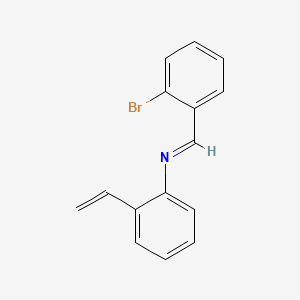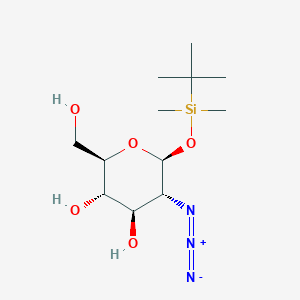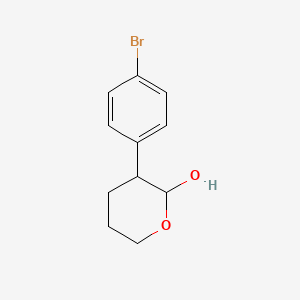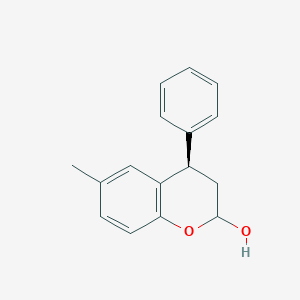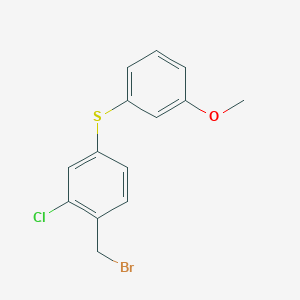
(4-(Bromomethyl)-3-chlorophenyl)(3-methoxyphenyl)sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Bromomethyl)-3-chlorophenyl)(3-methoxyphenyl)sulfane is an organosulfur compound characterized by the presence of a bromomethyl group, a chlorophenyl group, and a methoxyphenyl group attached to a sulfane (sulfur) atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(Bromomethyl)-3-chlorophenyl)(3-methoxyphenyl)sulfane typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(bromomethyl)-3-chlorobenzene and 3-methoxybenzenethiol.
Formation of Sulfane Linkage: The key step involves the formation of the sulfane linkage between the two aromatic rings. This can be achieved through a nucleophilic substitution reaction, where the thiol group of 3-methoxybenzenethiol attacks the bromomethyl group of 4-(bromomethyl)-3-chlorobenzene.
Reaction Conditions: The reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the bromomethyl group is replaced by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The sulfane group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can undergo reduction reactions to form the corresponding sulfide or thiol derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, dimethylformamide (DMF), tetrahydrofuran (THF).
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products Formed:
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides and thiols.
Chemistry:
Organic Synthesis: this compound can be used as a building block in the synthesis of more complex organic molecules.
Catalysis: The compound may serve as a ligand in catalytic reactions, facilitating the formation of carbon-sulfur bonds.
Biology:
Biochemical Probes: The compound can be used as a biochemical probe to study the function of sulfur-containing biomolecules.
Enzyme Inhibition: It may act as an inhibitor of certain enzymes that interact with sulfur-containing substrates.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of sulfur-containing pharmaceuticals.
Industry:
Material Science: this compound can be used in the development of new materials with specific properties, such as improved thermal stability or conductivity.
Mechanism of Action
The mechanism of action of (4-(Bromomethyl)-3-chlorophenyl)(3-methoxyphenyl)sulfane depends on its specific application. In biochemical contexts, the compound may interact with molecular targets such as enzymes or receptors through its sulfur-containing functional groups. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved may vary depending on the specific target and context.
Comparison with Similar Compounds
(4-(Bromomethyl)-3-chlorophenyl)(3-hydroxyphenyl)sulfane: Similar structure but with a hydroxy group instead of a methoxy group.
(4-(Bromomethyl)-3-chlorophenyl)(3-aminophenyl)sulfane: Similar structure but with an amino group instead of a methoxy group.
(4-(Bromomethyl)-3-chlorophenyl)(3-nitrophenyl)sulfane: Similar structure but with a nitro group instead of a methoxy group.
Uniqueness: (4-(Bromomethyl)-3-chlorophenyl)(3-methoxyphenyl)sulfane is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. The methoxy group can also affect the compound’s solubility and stability, making it distinct from its analogs with different substituents.
Properties
Molecular Formula |
C14H12BrClOS |
|---|---|
Molecular Weight |
343.7 g/mol |
IUPAC Name |
1-(bromomethyl)-2-chloro-4-(3-methoxyphenyl)sulfanylbenzene |
InChI |
InChI=1S/C14H12BrClOS/c1-17-11-3-2-4-12(7-11)18-13-6-5-10(9-15)14(16)8-13/h2-8H,9H2,1H3 |
InChI Key |
PNTSHFBRUJGBDE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)SC2=CC(=C(C=C2)CBr)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(2-hydroxyethoxy)-3-(nitromethyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B11828550.png)
![a][1,5]Diazocin-9-yl]-amide](/img/structure/B11828554.png)
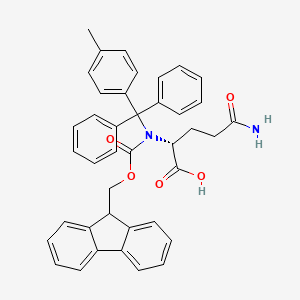
![(2R,3R,4S,5R)-6-[(4-aminophenyl)methoxy]-2-(hydroxymethyl)-5-sulfanyloxane-3,4-diol](/img/structure/B11828571.png)

